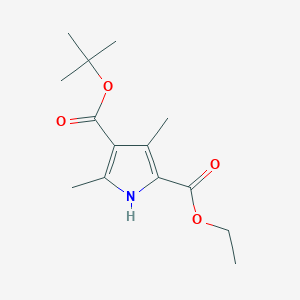
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry. This analysis covers its synthesis, molecular structure, chemical reactions, properties, and analyses.
Synthesis Analysis
The compound is synthesized through a multistep chemical process. An optimization of the synthesis pathway for related pyrrole derivatives involves selective cyclization, highlighting the control achieved through lithium coordination and steric hindrance by tert-butyl ester groups (Nishio et al., 2011).
Molecular Structure Analysis
The molecular and crystal structure of similar pyrrole derivatives has been characterized by X-ray crystallography and DFT analyses. For example, compounds exhibit intramolecular hydrogen bonding, contributing to their stability. The crystal structure is often stabilized by O—H⋯N and O—H⋯O hydrogen bonds, as demonstrated in certain synthesized compounds (Çolak et al., 2021).
Chemical Reactions and Properties
These pyrrole derivatives undergo various chemical reactions based on their functional groups. The presence of tert-butyl and ethyl groups alongside the pyrrole core allows for reactions such as nucleophilic substitution and electrophilic addition, depending on the reacting partners. The synthesis and characterization of related compounds provide insights into the reactivity and functional group transformations (Andrews & Kwon, 2012).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The bulky tert-butyl groups introduce significant steric hindrance, affecting the compound's physical state and solubility in various solvents. Detailed physical property analysis is essential for understanding the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties of "4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" are influenced by the pyrrole core and the substituents attached to it. These properties include acidity/basicity, reactivity towards nucleophiles and electrophiles, and the potential for forming hydrogen bonds. Theoretical and experimental studies, such as those employing DFT and AIM analyses, offer deep insights into the compound's electronic structure and chemical reactivity (Singh et al., 2013).
科学的研究の応用
Synthesis and Structural Analysis
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is involved in various synthesis processes. For instance, Skowronek and Lightner (2003) synthesized a chiral bipyrrole derivative from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating its axial chirality and restricted rotation due to tert-butyl groups (Skowronek & Lightner, 2003). Nishio et al. (2011) optimized a novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, highlighting the method's selectivity controlled by lithium coordination and steric hindrance (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Chemical Properties and Analysis
Research by Singh et al. (2013) on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed its properties through quantum chemical calculations, highlighting its potential as a strong electrophile (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013). Ren (2008) synthesized sunitinib malate using 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in a multi-step process, illustrating its application in antitumor agents (Ren, 2008).
Molecular Structure and Hydrogen-Bonding
Senge and Smith (2005) studied the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, which includes compounds similar to 4-tert-butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Senge & Smith, 2005). This research contributes to understanding the molecular structures and interactions of such compounds.
Applications in Organic Syntheses
Various studies have explored the role of similar pyrrole derivatives in organic syntheses. Balaban et al. (2004) synthesized a weak nucleophilic base from a derivative of 3,5-dimethylpyrrole, demonstrating the Janus group effect (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004). Singh, Rawat, and Sahu (2014) conducted a mixed experimental and DFT study on a pyrrole-containing chalcone derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, exploring its potential as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Dimer Formation and Spectroscopy Analysis
Research by Singh et al. (2013) on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed multiple interaction formations through spectroscopy and quantum chemical approaches, adding to the understanding of dimer formation in such compounds (Singh, Kumar, Tiwari, & Rawat, 2013).
Safety and Hazards
The safety and hazards associated with “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate” are not fully documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be elucidated.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is an area that requires further investigation . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
特性
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-13(17)11-8(2)10(9(3)15-11)12(16)19-14(4,5)6/h15H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZSZZJWWUQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303191 |
Source


|
| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
CAS RN |
361380-77-0 |
Source


|
| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

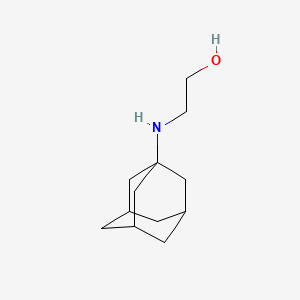


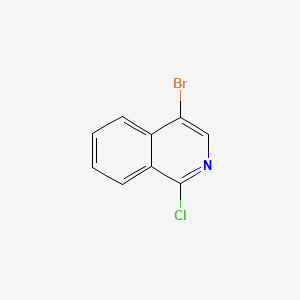


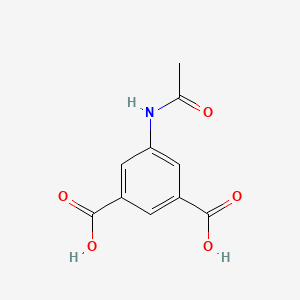
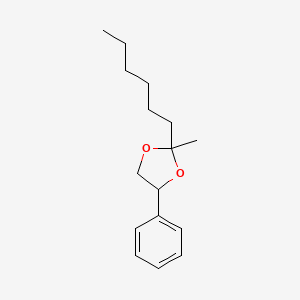
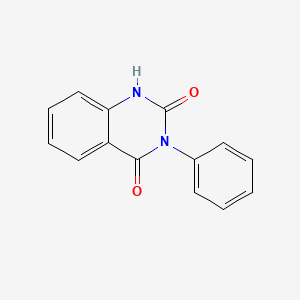
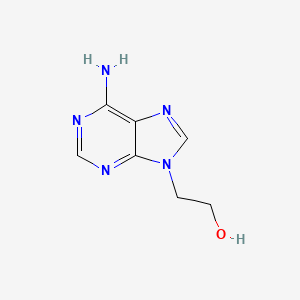


![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
